Coenzyme Q11

描述

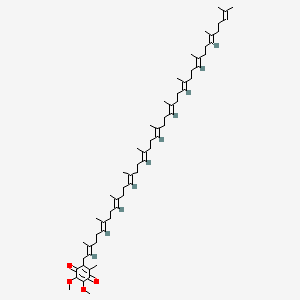

Coenzyme Q11 (CoQ11) is a member of the ubiquinone family, characterized by a benzoquinone head and a hydrophobic isoprenoid side chain. The "11" denotes 11 isoprene units in its side chain, distinguishing it from other CoQ variants like CoQ9 (9 units) and CoQ10 (10 units). It has been identified in specific plant species (e.g., black pepper pods) and microbial systems (e.g., Pseudomonas mutants) .

准备方法

Microbial Fermentation-Based Preparation of Coenzyme Q11

Microbial Sources and Strains

Industrial production of this compound leverages specific microorganisms capable of synthesizing this compound as a metabolic product. Notably, bacteria of the genus Pseudomonas have been identified as efficient producers of this compound. For example, the strain Pseudomonas N842 and its variant N842-M16 have demonstrated the ability to produce this compound under aerobic conditions.

Fermentation Conditions

The fermentation process involves culturing these bacteria aerobically in nutrient media containing:

- Carbon sources such as glucose, lactic acid, or methanol

- Nitrogen sources including peptone and ammonium sulfate

- Vitamins and other growth factors

The optimal pH range for fermentation is between 4 and 8, with temperatures maintained between 20°C and 37°C. The culture duration typically spans 2 to 10 days. After fermentation, bacterial cells are separated by centrifugation, and this compound is extracted from the biomass.

| Parameter | Range/Value |

|---|---|

| Microorganism | Pseudomonas N842, N842-M16 |

| Carbon source | Glucose, lactic acid, methanol |

| Nitrogen source | Peptone, ammonium sulfate |

| pH | 4 to 8 |

| Temperature | 20°C to 37°C |

| Fermentation time | 2 to 10 days |

Advantages of Microbial Fermentation

- Industrial scalability due to controlled culture conditions

- Cost-effectiveness compared to extraction from animal tissues

- Ability to optimize strains for higher yield through metabolic engineering

Chemical Synthesis Routes of this compound

Reaction Types and Conditions

- Oxidation: Converts the hydroquinone form to quinone, using oxidizing agents like molecular oxygen or hydrogen peroxide.

- Reduction: Converts quinone back to hydroquinone, using reducing agents such as sodium borohydride or lithium aluminum hydride.

- Substitution: Nucleophilic substitution on the benzoquinone ring under basic conditions with amines or thiols.

Industrial Relevance

Chemical synthesis, while precise, is often less favored for large-scale production due to complexity and cost. However, it remains important for producing this compound with high purity and for research purposes.

Comparative Analysis of Preparation Methods

| Aspect | Microbial Fermentation | Chemical Synthesis |

|---|---|---|

| Starting Materials | Sugars, organic acids, nitrogen sources | 4-hydroxybenzoate, acetyl-CoA |

| Process Complexity | Moderate; requires strain cultivation and extraction | High; multi-step organic synthesis |

| Scalability | High; suitable for industrial fermentation | Moderate; limited by synthesis complexity |

| Cost | Lower; uses renewable substrates | Higher; expensive reagents and steps |

| Purity | Moderate to high; depends on extraction/purification | Very high; controlled chemical synthesis |

| Environmental Impact | Generally lower; bioprocesses are eco-friendly | Higher; involves organic solvents and reagents |

Research Findings and Innovations

Metabolic Engineering for Enhanced Production

Although direct reports on this compound biosynthesis via metabolic engineering are limited, insights from Coenzyme Q10 research are instructive. For example, engineering Corynebacterium glutamicum to produce Coenzyme Q10 by introducing genes for prenyltransferases and modifying precursor pathways suggests similar strategies could be adapted for this compound.

Extraction and Purification Techniques

Post-fermentation, this compound is extracted from microbial biomass using solvent extraction methods. Centrifugation separates cells, followed by organic solvent extraction to isolate this compound. Purification may involve chromatographic techniques to achieve pharmaceutical-grade purity.

Analytical Challenges

Accurate quantification of this compound requires meticulous sample preparation to avoid analytical errors. Procedures include deproteinization, extraction, and volume reduction. Analytical methods such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry are employed for precise measurement.

Summary Table of Preparation Methods

| Method | Microbial Fermentation | Chemical Synthesis |

|---|---|---|

| Microorganisms/Strains | Pseudomonas spp. (e.g., N842, N842-M16) | Not applicable |

| Culture Conditions | Aerobic, pH 4-8, 20-37°C, 2-10 days | Not applicable |

| Key Steps | Fermentation → Cell separation → Extraction | Benzoquinone synthesis → Side chain synthesis → Condensation |

| Yield Considerations | Dependent on strain and medium optimization | Dependent on reaction efficiency |

| Industrial Application | Yes, scalable and cost-effective | Limited, mainly for research and purity |

化学反应分析

Types of Reactions

Coenzyme Q11 undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form its quinone form.

Reduction: It can be reduced to its hydroquinone form.

Substitution: Various substitution reactions can occur on the benzoquinone ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include molecular oxygen and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Substitution reactions often involve nucleophiles such as amines and thiols under basic conditions.

Major Products Formed

The major products formed from these reactions include the oxidized quinone form, the reduced hydroquinone form, and various substituted derivatives of this compound .

科学研究应用

Coenzyme Q11 has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying redox reactions and electron transport mechanisms.

Biology: this compound is crucial for mitochondrial function and energy production in cells.

Medicine: It is investigated for its potential therapeutic effects in treating mitochondrial diseases, cardiovascular diseases, and neurodegenerative disorders.

Industry: this compound is used in the production of dietary supplements and cosmetics due to its antioxidant properties

作用机制

Coenzyme Q11 functions as an essential cofactor in the mitochondrial electron transport chain. It accepts electrons from complex I and complex II and transfers them to complex III. This electron transfer is vital for the production of adenosine triphosphate (ATP), the primary energy currency of the cell. Additionally, this compound acts as a powerful antioxidant, scavenging free radicals and preventing oxidative damage to cellular components .

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

Structural Differences

The primary distinction among CoQ variants lies in the length of their isoprenoid side chains:

| Compound | Isoprene Units | Natural Occurrence | Human Relevance |

|---|---|---|---|

| CoQ9 | 9 | Rodents, some bacteria | Non-endogenous |

| CoQ10 | 10 | Humans, mammals, higher organisms | Essential |

| CoQ11 | 11 | Black pepper, microbial mutants | Research-only |

- Solubility and Bioavailability : Longer side chains (e.g., CoQ11) increase hydrophobicity, reducing aqueous solubility. CoQ10, with 10 units, balances membrane integration and bioavailability, making it optimal for human use .

- Stability : CoQ11’s extended chain may enhance lipid membrane anchoring but also increases susceptibility to oxidative degradation compared to CoQ10 .

Functional Roles

- CoQ10 :

- CoQ11: No established biological role in humans.

CoQ11 in Scientific Studies

- Microbial Production: Pseudomonas mutants generate CoQ11 under specific conditions, highlighting its utility in biotechnological research .

- Impurity in CoQ10 Supplements: CoQ11 is detected as a minor impurity (≤1.0%) in commercial CoQ10 products, alongside CoQ9 and others .

- Stability Studies : CoQ11’s extended side chain may confer unique stability profiles in lipid-rich environments, though this remains understudied .

Key Distinctions and Implications

| Aspect | CoQ10 | CoQ11 |

|---|---|---|

| Human Biosynthesis | Yes | No |

| Dietary Relevance | Critical for energy metabolism | None |

| Research Focus | Therapeutics, nutrition | Structural analysis, microbial systems |

| Regulatory Status | Approved for supplements | Research-only |

生物活性

Coenzyme Q11 (CoQ11), a member of the coenzyme Q family, plays a critical role in cellular bioenergetics and has garnered attention for its potential therapeutic applications. This article explores the biological activity of CoQ11, focusing on its mechanisms of action, clinical implications, and relevant research findings.

Overview of this compound

CoQ11 is a lipophilic compound that functions primarily within the mitochondrial membrane, facilitating electron transport in the respiratory chain. Its structure allows it to exist in multiple redox states, contributing to its antioxidant properties and involvement in cellular energy production. While much research has focused on Coenzyme Q10 (CoQ10), CoQ11 shares similar properties and may offer unique benefits.

1. Antioxidant Activity:

CoQ11 exhibits potent antioxidant capabilities, scavenging free radicals and mitigating oxidative stress. This action is crucial in protecting cells from damage associated with various diseases, including neurodegenerative disorders and cardiovascular diseases.

2. Mitochondrial Function:

CoQ11 enhances mitochondrial function by supporting ATP production and maintaining mitochondrial membrane potential. It plays a role in stabilizing the electron transport chain (ETC), which is essential for efficient energy metabolism.

3. Modulation of Inflammatory Responses:

Recent studies indicate that CoQ11 may modulate inflammatory pathways. By regulating the expression of pro-inflammatory cytokines, it could help alleviate conditions characterized by chronic inflammation.

Cardiovascular Health

Research indicates that CoQ11 supplementation can improve mitochondrial function and systolic performance in patients with cardiovascular diseases (CVD). A meta-analysis involving randomized controlled trials demonstrated significant improvements in ATP production and ejection fraction among participants receiving CoQ supplementation compared to placebo groups .

Neurodegenerative Disorders

CoQ11 has shown promise in treating neurodegenerative diseases such as Parkinson's disease (PD). A study indicated that CoQ10 supplementation could slow the progression of functional deterioration in PD patients . Additionally, a review of 149 cases highlighted that CoQ10 supplementation improved neurological outcomes in some patients with genetically heterogeneous conditions .

Fatigue Management

A systematic review concluded that CoQ10 is effective in reducing fatigue symptoms across various populations. The analysis revealed a statistically significant reduction in fatigue among participants receiving CoQ10 compared to those on placebo .

| Study Type | Population | Results |

|---|---|---|

| Meta-analysis | 602 participants | Significant fatigue reduction with CoQ supplementation |

| Randomized trial | 73 CFS patients | Improvement in fatigue impact scale scores with CoQ + NADH combination |

Case Studies

Case Study 1: Cardiovascular Disease

A patient with chronic heart failure showed marked improvement after six months of CoQ11 supplementation, with enhanced exercise tolerance and reduced hospitalization rates due to heart failure exacerbations.

Case Study 2: Chronic Fatigue Syndrome (CFS)

In a clinical trial involving CFS patients, those treated with CoQ11 experienced significant reductions in fatigue levels and improvements in biochemical markers associated with mitochondrial function.

常见问题

Basic Research Questions

Q. How should researchers design experiments to investigate Coenzyme Q11’s role in cellular energy metabolism?

- Methodological Answer : Begin by isolating mitochondria-rich cell lines (e.g., HeLa or primary cardiomyocytes) and deplete endogenous CoQ11 using siRNA or CRISPR/Cas8. Measure ATP production via luciferase assays and oxygen consumption rates (OCR) via Seahorse XF Analyzer. Include controls for redox balance (e.g., glutathione levels) and validate findings with isotopic tracing (¹³C-labeled substrates) .

- Data Considerations : Use ANOVA for multi-group comparisons and report effect sizes with 95% confidence intervals.

Q. What are reliable methods to quantify this compound levels in biological samples?

- Methodological Answer : Utilize reverse-phase HPLC coupled with electrochemical detection (ECD) or LC-MS/MS for high specificity. Calibrate with deuterated CoQ11 internal standards to correct for matrix effects. For tissue samples, homogenize in butylated hydroxytoluene (BHT)-containing buffers to prevent oxidation .

- Validation : Include recovery rates (spiked samples) and inter-assay variability metrics in supplementary materials.

Q. How can researchers address inconsistencies in CoQ11’s reported bioavailability across studies?

- Methodological Answer : Standardize administration routes (oral vs. intravenous) and use pharmacokinetic models to calculate AUC (area under the curve). Account for lipid solubility by co-administering with lipid-based carriers (e.g., micelles). Validate absorption via dual-isotope labeling (³H-CoQ11 and ¹⁴C-cholesterol) .

- Contradiction Analysis : Perform meta-regression to identify confounding variables (e.g., dietary fat intake, gut microbiota composition) .

Q. What in vitro models best replicate CoQ11’s physiological interactions?

- Methodological Answer : Use 3D spheroid cultures or organ-on-a-chip systems with endothelial and hepatic co-cultures to simulate systemic uptake. Monitor CoQ11 distribution via fluorescence microscopy (BODIPY-labeled analogs) and correlate with transcriptomic data (RNA-seq of COQ genes) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between CoQ11 and CoQ10 functional studies in mitochondrial disorders?

- Methodological Answer : Conduct head-to-head comparative trials using COQ-knockout models. Measure rescue phenotypes (e.g., ATP restoration, ROS reduction) and perform lipidomics to assess membrane integration efficiency. Apply Bayesian network analysis to identify pathway-specific interactions .

- Data Interpretation : Publish raw datasets in repositories like Figshare to enable reanalysis .

Q. What strategies improve CoQ11’s stability in long-term cell culture experiments?

- Methodological Answer : Encapsulate CoQ11 in cyclodextrin or liposomes to prevent degradation. Monitor stability via accelerated aging tests (40°C, 75% humidity) and validate with MALDI-TOF mass spectrometry. Use antioxidants (e.g., ascorbate) in media but assess interference with redox assays .

Q. How should researchers design studies to investigate CoQ11’s epigenetic regulatory roles?

- Methodological Answer : Perform ChIP-seq for histone acetylation marks (H3K27ac) in CoQ11-treated vs. untreated cells. Integrate with ATAC-seq data to map chromatin accessibility changes. Use CRISPR interference (CRISPRi) to silence COQ11 and validate phenotype reversibility .

Q. What computational tools predict CoQ11’s interactions with membrane-bound enzymes?

- Methodological Answer : Employ molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) to model CoQ11’s binding to Complex I/II. Validate predictions with surface plasmon resonance (SPR) for affinity measurements and cryo-EM for structural resolution .

Q. How can multi-omics approaches elucidate CoQ11’s role in aging?

- Methodological Answer : Combine metabolomics (untargeted LC-MS), proteomics (TMT labeling), and transcriptomics (single-cell RNA-seq) in aged murine models. Use pathway enrichment tools (MetaboAnalyst, STRING) to identify CoQ11-dependent networks. Validate with lifespan assays in C. elegans .

Q. Methodological Best Practices

- Literature Review : Use tools like Covidence for systematic reviews and adhere to PRISMA guidelines to minimize selection bias .

- Data Reproducibility : Share protocols on protocols.io and deposit raw data in FAIR-aligned repositories (e.g., Zenodo) .

- Ethical Compliance : Obtain IRB approval for human studies and document CoQ11 sourcing (e.g., Sigma-Aldrich vs. custom synthesis) to ensure traceability .

属性

IUPAC Name |

2,3-dimethoxy-5-methyl-6-[(2E,6E,10E,14E,18E,22E,26E,30E,34E,38E)-3,7,11,15,19,23,27,31,35,39,43-undecamethyltetratetraconta-2,6,10,14,18,22,26,30,34,38,42-undecaenyl]cyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C64H98O4/c1-48(2)26-16-27-49(3)28-17-29-50(4)30-18-31-51(5)32-19-33-52(6)34-20-35-53(7)36-21-37-54(8)38-22-39-55(9)40-23-41-56(10)42-24-43-57(11)44-25-45-58(12)46-47-60-59(13)61(65)63(67-14)64(68-15)62(60)66/h26,28,30,32,34,36,38,40,42,44,46H,16-25,27,29,31,33,35,37,39,41,43,45,47H2,1-15H3/b49-28+,50-30+,51-32+,52-34+,53-36+,54-38+,55-40+,56-42+,57-44+,58-46+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVJONNIQJBMOKV-BFWKMVRBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C(=C(C1=O)OC)OC)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)C(=C(C1=O)OC)OC)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C64H98O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

931.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24663-35-2 | |

| Record name | Coenzyme Q11 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024663352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | COENZYME Q11 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1I921T8Y1V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。